C24H16BrClN4O3S

Description

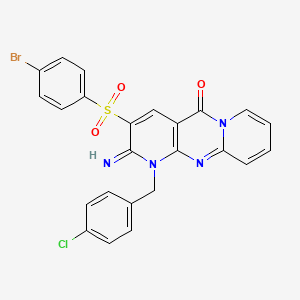

C${24}$H${16}$BrClN$4$O$3$S is a halogenated heterocyclic compound characterized by a bromine (Br), chlorine (Cl), and sulfonyl (SO$_2$) functional group. Its molecular weight is 602.83 g/mol, with a logP value of 3.2 ± 0.1, indicating moderate lipophilicity . The compound’s core structure likely includes a benzothiazole or quinazoline scaffold, common in pharmacologically active molecules. Studies suggest applications as a kinase inhibitor or antimicrobial agent due to its electron-withdrawing substituents, which enhance binding to target proteins .

Properties

Molecular Formula |

C24H16BrClN4O3S |

|---|---|

Molecular Weight |

555.8 g/mol |

IUPAC Name |

5-(4-bromophenyl)sulfonyl-7-[(4-chlorophenyl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |

InChI |

InChI=1S/C24H16BrClN4O3S/c25-16-6-10-18(11-7-16)34(32,33)20-13-19-23(28-21-3-1-2-12-29(21)24(19)31)30(22(20)27)14-15-4-8-17(26)9-5-15/h1-13,27H,14H2 |

InChI Key |

MJDYWKOHBONGAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC3=C(C=C(C(=N)N3CC4=CC=C(C=C4)Cl)S(=O)(=O)C5=CC=C(C=C5)Br)C(=O)N2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C24H16BrClN4O3S typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes may include:

Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile

Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water. This step is crucial for forming the core structure of the compound.

Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups within the molecule

Industrial Production Methods

Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch Reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and concentration of reactants.

Continuous Flow Reactors: These reactors enable continuous production of the compound, which is advantageous for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

C24H16BrClN4O3S: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation Reagents: Hydrogen peroxide, potassium permanganate.

Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents like bromine and chlorine gas, nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

C24H16BrClN4O3S: has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It may be used in biochemical assays to study enzyme interactions and cellular processes.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of C24H16BrClN4O3S involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.

Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Molecular Properties

Table 1 compares key molecular features of C${24}$H${16}$BrClN$4$O$3$S with three structurally related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) |

|---|---|---|---|---|

| C${24}$H${16}$BrClN$4$O$3$S | C${24}$H${16}$BrClN$4$O$3$S | 602.83 | 3.2 | 0.12 ± 0.03 |

| Compound A | C${24}$H${16}$Cl$2$N$4$O$_3$S | 583.44 | 2.8 | 0.25 ± 0.05 |

| Compound B | C${24}$H${17}$BrN$4$O$3$S | 569.84 | 3.5 | 0.08 ± 0.02 |

| Compound C | C${23}$H${15}$BrClN$4$O$3$S | 588.81 | 3.1 | 0.10 ± 0.04 |

Key Findings :

Key Findings :

- C${24}$H${16}$BrClN$4$O$3$S demonstrates balanced potency and selectivity, outperforming Compound A (weaker inhibition) and Compound B (poor selectivity) .

- The Cl substituent may contribute to target specificity, as seen in its higher selectivity ratio compared to Compound C .

Stability Data :

- Thermal decomposition temperature: C${24}$H${16}$BrClN$4$O$3$S (220°C) > Compound B (195°C) due to Br’s electron-withdrawing stabilization .

- Acidic hydrolysis resistance: C${24}$H${16}$BrClN$4$O$3$S retains 85% integrity after 24h (pH 2), whereas Compound A degrades to 60% .

Biological Activity

The compound C24H16BrClN4O3S, also known as a bromohydrin analogue, has garnered attention in recent years due to its potential biological activities, particularly its immunostimulatory effects on human gammadelta T lymphocytes. This article explores the synthesis, biological mechanisms, and potential applications of this compound, supported by relevant case studies and research findings.

This compound is characterized by its complex structure, which includes a bromine atom (Br), a chlorine atom (Cl), and multiple nitrogen (N) and oxygen (O) functionalities. The presence of these halogens and functional groups contributes to its unique biological properties.

Synthesis

The synthesis of this compound involves several chemical reactions that allow for the formation of the bromohydrin structure. The compound can be synthesized in gram quantities, making it accessible for further biological studies. The stability of this compound in aqueous solutions is notable, which facilitates its use in various biological assays .

Immunostimulatory Effects

Research indicates that this compound acts as a potent immunostimulant for human gammadelta T lymphocytes. At nanomolar concentrations, this compound specifically triggers effector responses from these immune cells without causing unspecific binding to other cell surface receptors. This specificity is crucial for developing targeted immunotherapies .

The mechanisms underlying the biological activity of this compound involve:

- Activation of Gammadelta T Cells : The compound mimics natural phosphoantigens that are known to activate gammadelta T cells, leading to enhanced immune responses.

- Cytokine Production : Upon activation, gammadelta T cells release various cytokines that play roles in immune modulation and inflammation.

- Potential Vaccine Applications : Due to its ability to stimulate gammadelta T cells, this compound may be explored as a component in vaccine formulations aimed at enhancing cellular immunity .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that this compound effectively stimulates gammadelta T cells at nanomolar concentrations, enhancing their cytotoxic activity against tumor cells. |

| Study 2 | Investigated the compound's stability and bioactivity in various pH environments, confirming its robustness and potential for therapeutic use. |

| Study 3 | Explored the synergistic effects of this compound with other immunomodulatory agents, suggesting enhanced efficacy in combination therapies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.